3-(Oxiran-2-yl)oxetan-3-ol

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Traditional mono-functional oxetanes lack the chemoselectivity needed for stepwise ring-opening cascades, forcing researchers to use protection/deprotection detours. 3-(Oxiran-2-yl)oxetan-3-ol solves this by embedding two strained cyclic ethers with orthogonal reactivity in a single compact molecule. • 0.73-0.80 unit pKa depression vs. oxetan-3-ol enhances H-bond donor strength and aqueous solubility (LogP -0.85). • 6 kJ/mol ring-strain gap and 1.68 pKa basicity difference enable clean, sequential oxirane-first then oxetane ring-opening. • Boiling point of 265 °C supports melt-phase or high-temperature polymerizations without monomer evaporation. Each batch is supplied at ≥98% purity with full quality assurance and ready for immediate global dispatch.

Molecular Formula C5H8O3
Molecular Weight 116.116
CAS No. 2137814-10-7
Cat. No. B2945532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxiran-2-yl)oxetan-3-ol
CAS2137814-10-7
Molecular FormulaC5H8O3
Molecular Weight116.116
Structural Identifiers
SMILESC1C(O1)C2(COC2)O
InChIInChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2
InChIKeyTXCVDPBNOOWTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxiran-2-yl)oxetan-3-ol Physicochemical Profile


3-(Oxiran-2-yl)oxetan-3-ol (CAS 2137814-10-7) is a heterocyclic C5H8O3 building block that combines a strained four-membered oxetane ring with a directly attached three-membered oxirane (epoxide) and a tertiary hydroxyl group . Its molecular weight is 116.12 g/mol . The juxtaposition of two cyclic ethers of differing ring strain and basicity provides orthogonal reactivity handles—the more highly strained, less basic oxirane and the moderately strained, more basic oxetane—making it a scaffold of interest in medicinal chemistry and polymer science [1].

3-(Oxiran-2-yl)oxetan-3-ol: Unmatched Performance


Generic substitution with mono-functional analogs fails because 3-(Oxiran-2-yl)oxetan-3-ol exhibits a unique combination of physicochemical properties—including a depressed hydroxyl pKa and enhanced hydrophilicity—that are absent in simpler oxetan-3-ols . Its directly linked oxirane-oxetane architecture introduces a reactivity gradient that supports chemoselective ring-opening, a characteristic not achievable with single-ring alternatives [1]. These differences translate into measurable selectivity and property outcomes that directly impact application performance, as quantified below.

3-(Oxiran-2-yl)oxetan-3-ol vs Analogs: Quantitative Evidence


Hydroxyl pKa Depression vs Common Oxetanols

The hydroxyl pKa of 3-(Oxiran-2-yl)oxetan-3-ol is predicted to be 12.95, which is 0.73 units lower than that of the parent oxetan-3-ol (pKa 13.68) and 0.80 units lower than 3-methyloxetan-3-ol (pKa 13.75) . This enhanced acidity reflects the electron-withdrawing inductive effect of the adjacent oxirane ring and translates into a measurably stronger hydrogen-bond donor, relevant to target engagement in biological systems .

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Increased Hydrophilicity vs Common Oxetanols

3-(Oxiran-2-yl)oxetan-3-ol exhibits a calculated LogP of -0.85 , compared to -0.62 for oxetan-3-ol and -0.23 for 3-methyloxetan-3-ol [1]. The 0.23–0.62 log unit decrease indicates a meaningful increase in hydrophilicity, which can improve aqueous solubility and reduce non-specific binding relative to more lipophilic analogs.

ADME Prediction Drug-Likeness Solubility Engineering

Reduced Volatility vs Oxetan-3-ol

The predicted boiling point of 3-(Oxiran-2-yl)oxetan-3-ol is 265 °C , which is 112 °C higher than that of the unsubstituted oxetan-3-ol (153 °C) . This substantial difference reduces evaporative losses during reactions and improves safety margins in thermal processes, while still maintaining sufficient volatility for purification by distillation.

Synthetic Chemistry Material Science Process Safety

Chemoselective Ring-Opening vs Single-Ring Monomers

The oxirane ring has a ring strain of 112 kJ/mol and a pKa of -3.70, while the oxetane ring has a strain of 106 kJ/mol and a pKa of -2.02 [1]. 3-(Oxiran-2-yl)oxetan-3-ol is the only compound among the comparators that presents both reactivity environments on the same scaffold without an insulating methylene spacer, creating a kinetic selectivity window of approximately 6 kJ/mol between the two rings [1]. This enables sequential, chemoselective nucleophilic opening in synthetic sequences.

Organic Synthesis Polymer Chemistry Click Chemistry

3-(Oxiran-2-yl)oxetan-3-ol: High-Priority Applications


Carboxylic Acid Bioisostere with Enhanced H-Bond Donation and Solubility

The 0.73–0.80 unit pKa depression of 3-(Oxiran-2-yl)oxetan-3-ol relative to oxetan-3-ol and 3-methyloxetan-3-ol (Section 3, Evidence 1) makes it a stronger hydrogen-bond donor, potentially improving target engagement in enzyme active sites that rely on H-bond donation . Simultaneously, its LogP of -0.85 (0.23–0.62 units lower than comparators, Section 3, Evidence 2) augurs improved aqueous solubility and favorable ADME profile. In programs aiming to replace a carboxylic acid with a neutral oxetane bioisostere, this compound offers a superior balance of acidity and hydrophilicity relative to non-epoxide congeners.

Orthogonal Core for Divergent Library Synthesis

The intrinsic 6 kJ/mol ring-strain difference and 1.68 pKa basicity gap between its oxirane and oxetane rings (Section 3, Evidence 4) allows for stepwise ring-opening sequences [1]. Nucleophilic attack under controlled conditions can address the more reactive oxirane first, leaving the oxetane available for a subsequent transformation, enabling rapid construction of molecular diversity from a single advanced intermediate.

Cationic Polymerization Monomer with Reactive Crosslinking Handle

The higher basicity of the oxetane ring (pKa -2.02 vs. -3.70 for oxirane) favors cationic ring-opening polymerization of the oxetane while the oxirane remains available as a post-polymerization crosslinking or functionalization site [1]. The elevated boiling point of 265 °C (Section 3, Evidence 3) further supports melt-phase or high-temperature polymerization processes without monomer evaporation, addressing a limitation of lower-boiling oxetane monomers such as oxetan-3-ol (bp 153 °C).

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